molecular formula C19H22N2O5S B2759979 N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide CAS No. 899994-31-1

N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide

Cat. No.: B2759979
CAS No.: 899994-31-1
M. Wt: 390.45
InChI Key: WZKGJIFKKYBEBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide is a benzamide derivative featuring a 1,1-dioxo-1λ⁶-thiazinan ring system linked to a 2,4-dimethoxyphenyl substituent. The compound’s synthesis involves multi-step reactions, including nucleophilic additions and cyclization, as observed in analogous benzamide derivatives (e.g., hydrazinecarbothioamides and 1,2,4-triazoles) . Key structural confirmation is achieved via IR and NMR spectroscopy, with characteristic bands for C=S (1243–1258 cm⁻¹) and NH groups (3150–3319 cm⁻¹) in intermediates, and absence of C=O in final products .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-25-16-9-10-17(18(13-16)26-2)20-19(22)14-5-7-15(8-6-14)21-11-3-4-12-27(21,23)24/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKGJIFKKYBEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-(1,1-dioxothiazinan-2-yl)benzoic acid.

    Coupling Reaction: The two starting materials are coupled using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a quinone derivative, while reduction may produce an amine derivative.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Heterocyclic Core Variations

Thiazinan vs. Thiazolidinone/Thiazole Derivatives
  • This contrasts with (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide (), which contains a thiazolidinone ring with conjugated double bonds and a dioxo group. The latter’s synthesis employs carbodiimide coupling agents, differing from the cyclization steps in the title compound .
  • Thiazole Derivatives: (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () features a planar thiazole ring with extended conjugation, influencing electronic properties and binding affinity compared to the non-planar thiazinan .
Oxazine and Oxadiazine Derivatives
  • 1,3-Oxazine Derivatives : Compounds like 6-(4-methoxyphenyl)-4-phenyl-2H-1,3-oxazin-2-amine () replace sulfur with oxygen, reducing electron-withdrawing effects and altering metabolic stability .
  • 1,3,5-Oxadiazines : Synthesized via dehydrosulfurization (e.g., using DCC or I₂/Et₃N), these derivatives () exhibit trichloromethyl and chlorophenyl groups, enhancing lipophilicity compared to the title compound’s methoxy substituents .

Substituent Effects

Aromatic Substituents
  • This contrasts with N-(2-nitrophenyl)-4-bromo-benzamide (), where electron-withdrawing nitro and bromo groups reduce basicity and increase reactivity in electrophilic substitutions .
  • Halogenated Analogues : Compounds like N-(2,4-dichlorophenyl) derivatives () exhibit higher lipophilicity and pesticidal activity due to chlorine’s hydrophobic and electronegative nature .
Linker Variations
  • Piperazine-Containing Benzamides : N-(2-(2-(4-(2,4-dichlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide () incorporates a piperazine-ethoxy linker, likely targeting CNS receptors, unlike the title compound’s direct thiazinan-phenyl linkage .

Spectral and Physicochemical Properties

  • IR Spectroscopy: Title compound intermediates show C=S (1243–1258 cm⁻¹) and NH (3150–3319 cm⁻¹) bands, absent in final products due to cyclization . Thiazolidinones () exhibit C=O stretches (~1680 cm⁻¹) and NH bands (~3300 cm⁻¹) .
  • NMR Data :
    • The title compound’s ¹³C-NMR highlights sulfone (δ ~110–120 ppm) and methoxy (δ ~55 ppm) signals .
    • N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide () shows distinct ethylenic CH₂ (δ ~3.5 ppm) and aromatic methoxy (δ ~3.8 ppm) peaks .

Biological Activity

N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a synthetic compound with a complex molecular structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide backbone substituted with a 2,4-dimethoxyphenyl group and a thiazinan moiety. Its structural complexity allows for diverse interactions with biological macromolecules.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16_{16}H18_{18}N2_{2}O5_{5}S
Molecular Weight358.39 g/mol
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. The thiazine ring can facilitate binding to proteins involved in various biochemical pathways. This interaction may lead to modulation of signaling pathways relevant to cancer cell proliferation and apoptosis.

Cytotoxicity Studies

Recent studies have assessed the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings from in vitro assays:

Cell LineIC50_{50} (µM)Comparison to Cisplatin
MDA-MB-231 (breast cancer)10More potent
SUIT-2 (pancreatic cancer)15Less potent
HT-29 (colon cancer)12More potent

The compound demonstrated significant cytotoxicity against MDA-MB-231 and HT-29 cell lines, indicating its potential as an anti-cancer agent. The mechanism of action appears to involve the induction of apoptosis, as evidenced by morphological changes in treated cells observed through Hoechst staining .

Case Studies

In one notable study, this compound was tested in combination with other chemotherapeutic agents. The results indicated enhanced efficacy when used alongside cisplatin in MDA-MB-231 cells. The combination therapy led to increased apoptosis rates compared to monotherapy .

Therapeutic Applications

Given its promising cytotoxic profile and mechanism of action, this compound is being explored for various therapeutic applications:

  • Cancer Treatment : Its ability to induce apoptosis positions it as a candidate for further development in oncology.
  • Drug Development : The unique structural features may allow for modifications that enhance potency or selectivity towards specific cancer types.

Q & A

Basic Questions

Q. What are the optimal synthetic routes for N-(2,4-dimethoxyphenyl)-4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzamide?

  • Methodology :

  • The synthesis typically involves coupling 4-(1,1-dioxothiazinan-2-yl)benzoic acid derivatives with 2,4-dimethoxyaniline using activating agents like EDCI/HOBt in DMF or dichloromethane .
  • Multi-step protocols may include nitro group reduction (if applicable) or thiazinan ring formation via cyclization of sulfonamide intermediates .
  • Key solvents: Dimethylformamide (DMF) or acetic acid for improved solubility .
  • Purification: Recrystallization (ethanol/water) or silica gel chromatography (hexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirms aromatic protons (δ 6.5–8.0 ppm), thiazinan sulfone (δ 3.0–4.0 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
  • IR Spectroscopy : Identifies amide C=O (1650–1680 cm⁻¹) and sulfone S=O (1150–1300 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 431.1284 for C₂₂H₂₃N₂O₅S) .

Q. How can researchers ensure purity during synthesis?

  • Methodology :

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .
  • HPLC : Quantify purity (>95%) with a C18 column and acetonitrile/water gradients .
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% theoretical values .

Advanced Research Questions

Q. How can contradictory data in biological activity studies be resolved?

  • Methodology :

  • Standardized Assays : Replicate enzyme inhibition (e.g., Factor XIa) or cytotoxicity (e.g., MTT assays) under identical conditions (pH 7.4, 37°C) .
  • Dose-Response Curves : Calculate IC₅₀ values across ≥3 independent trials to assess reproducibility .
  • Molecular Dynamics Simulations : Identify binding inconsistencies (e.g., sulfone-thiazinan interactions vs. methoxy group steric effects) .

Q. What strategies optimize inhibitory activity against enzymes like Factor XIa?

  • Methodology :

  • Substituent Modification : Replace 2,4-dimethoxy groups with electron-withdrawing groups (e.g., trifluoromethyl) to enhance electrophilicity .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in Factor XIa’s S1 pocket, focusing on hydrogen bonds with Arg234 and hydrophobic interactions .
  • SAR Studies : Compare analogs (e.g., morpholinylsulfonyl vs. thiazinan) to prioritize moieties with <10 nM IC₅₀ .

Q. How can computational methods predict structure-activity relationships (SAR)?

  • Methodology :

  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and Hammett σ constants using datasets of IC₅₀ values .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent changes (e.g., methoxy → chloro) to prioritize synthetic targets .
  • Pharmacophore Mapping : Align key features (amide, sulfone, aromatic rings) with active site residues .

Q. How can stability issues in physiological conditions be addressed?

  • Methodology :

  • pH Stability Studies : Incubate compound in buffers (pH 1–10) and quantify degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C indicates suitability for lyophilization) .
  • Plasma Stability Assays : Measure half-life in human plasma (37°C) to identify metabolic vulnerabilities (e.g., esterase cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.